molecular formula C10H18ClNO4 B1386649 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride CAS No. 1172951-56-2

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride

Cat. No.: B1386649
CAS No.: 1172951-56-2
M. Wt: 251.71 g/mol
InChI Key: NFOYCWYWBRBFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is an organic compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride typically involves the reaction of morpholine with ethyl acetoacetate under controlled conditions. The process can be summarized as follows:

    Reaction of Morpholine with Ethyl Acetoacetate: Morpholine is reacted with ethyl acetoacetate in the presence of a suitable catalyst, often under reflux conditions. The reaction mixture is then cooled and the product is isolated by filtration or extraction.

    Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, thereby altering the metabolic state of cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholin-4-yl-3-oxo-butyric acid methyl ester
  • 4-Morpholin-4-yl-3-oxo-butyric acid propyl ester
  • 4-Morpholin-4-yl-3-oxo-butyric acid isopropyl ester

Uniqueness

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and isopropyl counterparts, the ethyl ester variant may exhibit different pharmacokinetic properties, making it more suitable for certain applications in drug development and industrial processes.

Properties

IUPAC Name

ethyl 4-morpholin-4-yl-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOYCWYWBRBFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.